2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
CAS No.: 86150-08-5
Cat. No.: VC3388700
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86150-08-5 |
---|---|
Molecular Formula | C4H11ClN2O2 |
Molecular Weight | 154.59 g/mol |
IUPAC Name | 2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H |
Standard InChI Key | VHCBVFDGXODMMV-UHFFFAOYSA-N |
SMILES | C(CO)NC(=O)CN.Cl |
Canonical SMILES | C(CO)NC(=O)CN.Cl |
Introduction
Chemical Properties and Structure
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is identified by the CAS number 86150-08-5, representing its unique chemical identity in scientific literature and commercial catalogues . The compound possesses several key chemical characteristics that define its behavior in various chemical environments.
Molecular Information
The detailed molecular information for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is presented in the following table:
Property | Value |
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Common Name | 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride |
CAS Number | 86150-08-5 |
Molecular Formula | C₄H₁₁ClN₂O₂ |
Molecular Weight | 154.595 g/mol |
Exact Mass | 154.051 g/mol |
PSA (Polar Surface Area) | 75.350 |
These fundamental properties determine the compound's behavior in chemical reactions, its solubility profile, and its potential interactions with biological systems .
Structural Features
The structure of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is characterized by several functional groups that contribute to its chemical reactivity:
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An amino group (-NH₂), which provides a nucleophilic center for various chemical transformations
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A hydroxyethyl group (-CH₂CH₂OH), offering hydrogen bonding capabilities and potential for further functionalization
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An acetamide moiety (-NHCOCH₂-), which contributes to the compound's hydrogen bonding network and influences its solubility characteristics
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A hydrochloride salt form, which enhances water solubility compared to the free base
The presence of these functional groups creates a molecule with multiple reactive sites, making it valuable in synthetic organic chemistry as a building block for more complex structures.
Synthesis Methods
The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride typically involves a series of chemical transformations aimed at constructing the acetamide backbone followed by salt formation.
Purification Methods
After synthesis, the compound typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods might include:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Precipitation techniques specific to hydrochloride salts
These purification steps are essential to ensure the high purity required for applications in pharmaceutical development and rigorous chemical research.
Applications and Uses
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride demonstrates significant utility across various fields, particularly in organic synthesis and pharmaceutical development.
Role in Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its multiple functional groups, which allow for diverse chemical transformations. Its applications include:
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As a building block in the synthesis of more complex molecules
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In the preparation of peptide derivatives
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As a precursor for compounds containing the hydroxyethylamide motif
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In the development of molecules with specific hydrogen-bonding capabilities
The presence of both nucleophilic (amino) and electrophilic (amide) centers makes it particularly valuable in multistep synthetic sequences.
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